molecular formula C15H17N5O2S2 B2546238 4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2309222-97-5

4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No. B2546238
CAS RN: 2309222-97-5
M. Wt: 363.45
InChI Key: HZUQFSMFRUSYNH-UHFFFAOYSA-N
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Description

“4-{[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole” is a chemical compound that contains a five-membered heterocyclic moiety . It is known for its broad range of chemical and biological properties . It is the basic core of some natural products and has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. A series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole (a five-membered polar heterocycle) as a pharmacophore lead for sEH inhibition have been designed, synthesized and evaluated .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The synthesized compound shows varying degree of selectivity towards the sEH enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is also highly soluble in water and other polar solvents .

Future Directions

The future directions for research on this compound could include further investigation into its mechanism of action, potential therapeutic uses, and safety profile. It could also involve the development of novel analogues with increased potency .

properties

IUPAC Name

4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S2/c1-19-9-12(8-16-19)11-4-3-7-20(10-11)24(21,22)14-6-2-5-13-15(14)18-23-17-13/h2,5-6,8-9,11H,3-4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUQFSMFRUSYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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